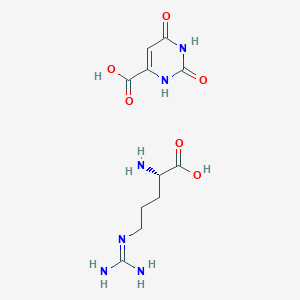

L-Arginine Orotate

Description

Properties

Molecular Formula |

C11H18N6O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C6H14N4O2.C5H4N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;8-3-1-2(4(9)10)6-5(11)7-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H,9,10)(H2,6,7,8,11)/t4-;/m0./s1 |

InChI Key |

HOIDOMQBCABXLA-WCCKRBBISA-N |

Isomeric SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Advanced Methodologies for L Arginine Orotate Analysis in Research Systems

Chromatographic and Spectrometric Approaches for L-Arginine Orotate (B1227488) Component Quantification

Chromatographic and spectrometric methods are the cornerstone of analyzing L-arginine and orotic acid in complex biological matrices. These techniques offer the necessary resolution and detection capabilities to accurately quantify these molecules and their metabolic derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Arginine and Orotate Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier and versatile technique for the measurement of biological amino acids like L-arginine and their metabolites without the need for derivatization. bioassaysys.com This method provides high sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in a single run.

For the analysis of L-arginine and its related metabolites, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization-tandem mass spectrometry is a common approach. consensus.app Sample preparation typically involves a straightforward protein precipitation step, often with an organic solvent, followed by centrifugation and filtration. bioassaysys.com The use of stable isotope-labeled internal standards for each metabolite is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. rxlist.com

Similarly, LC-MS/MS is a well-established method for the quantification of orotic acid in various biological samples, including urine, plasma, and dried blood spots. nih.gov These methods often utilize a simple extraction procedure without derivatization, followed by a short analysis time. nih.gov For instance, a flow-injection analysis tandem mass spectrometry (FIA-MS/MS) method has been developed for the high-throughput screening of orotic acid in dried blood spots. nih.gov

Table 1: LC-MS/MS Parameters for Arginine and Orotate Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

|---|---|---|---|---|

| L-Arginine | 175.1 | 70.0 | U-13C6 L-arginine | consensus.app |

| L-Ornithine | 133.1 | 70.0 | - | consensus.app |

| L-Citrulline | 176.0 | 113.0 | - | consensus.app |

| ADMA | 203.1 | 46.0 | - | consensus.app |

| SDMA | 203.2 | 172.1 | - | consensus.app |

| Orotic Acid | 155 | 111 | 1,3-15N2 Orotic Acid | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolic Intermediates

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the analysis of metabolic intermediates related to L-arginine and orotic acid. This method often requires derivatization of the analytes to increase their volatility and thermal stability for gas chromatographic separation.

GC-MS has been successfully used for the quantitative determination of L-arginine and its metabolites, such as SDMA and ADMA, in human urine. bioassaysys.com Furthermore, a stable-isotope dilution GC-MS method has been validated for the quantitative determination of N-hydroxy-L-arginine (NOHA), an intermediate in the nitric oxide synthase pathway, in human serum and urine. researchgate.net This method involves a two-step derivatization process to form a methyl ester pentafluoropropionyl derivative. researchgate.net

For orotic acid analysis, GC-MS methods have been developed that involve derivatization into various forms, such as trimethylsilyl (B98337) derivatives or alkyl esters, to facilitate analysis. europa.eu These methods have been applied to determine urinary orotic acid levels, which can be indicative of certain metabolic disorders. europa.eu

Table 2: GC-MS Derivatization and Analysis of Arginine-Related Intermediates

| Analyte | Derivatization Agent | Key Mass-to-Charge Ratio (m/z) | Application | Reference |

|---|---|---|---|---|

| NOHA | Pentafluoropropionic anhydride | 458 | Human serum and urine | researchgate.net |

| Arginine | N-acetyl isopropyl ester | Not specified | Plant and animal proteins | google.com |

| Orotic Acid | Diazomethane | 82 | Urine | europa.eu |

High-Performance Liquid Chromatography (HPLC) for Analytical Separations

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of L-arginine and orotic acid. Various HPLC methods have been developed, often involving different detection techniques.

For L-arginine, reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection is a common method. scholaris.ca An alternative approach involves ion-exchange chromatography (IEC) with post-column derivatization with ninhydrin (B49086) and photometric detection. scholaris.cad-nb.info This IEC-based method is a community-validated standard for determining total arginine in feed samples. d-nb.info Additionally, HPLC methods with radiochemical detection have been developed to simultaneously measure the activity of enzymes that use arginine as a substrate, such as nitric oxide synthase and arginase. synzeal.com

HPLC is also widely used for the determination of orotic acid in biological fluids. immusmol.com These methods typically employ anion-exchange chromatography for separation. immusmol.com

Table 3: HPLC Methods for L-Arginine and Orotic Acid Analysis

| Analyte | HPLC Method | Detection | Key Findings | Reference |

|---|---|---|---|---|

| L-Arginine | RP-HPLC | UV (210 nm) | In-house validated method for feed additives. scholaris.ca | scholaris.ca |

| Total Arginine | IEC | Photometric (570 nm) | Ring-trial validated community method for feed. d-nb.info | d-nb.info |

| L-Arginine, L-Citrulline, L-Ornithine | Normal Phase HPLC | Radiochemical | Simultaneous measurement of enzyme activities. synzeal.com | synzeal.com |

| Orotic Acid | Anion-Exchange | Not specified | Suitable for differentiating inherited metabolic defects. immusmol.com | immusmol.com |

Enzymatic and Biosensor-Based Determination Techniques for L-Arginine and Related Substances

Enzymatic and biosensor-based methods offer highly selective and sensitive alternatives for the determination of L-arginine and related compounds. These techniques leverage the specificity of enzymes to achieve accurate measurements, often with simpler sample preparation compared to chromatographic methods.

Amperometric Biosensors Utilizing L-Arginine Oxidase

Amperometric biosensors based on L-arginine oxidase have emerged as a promising tool for the direct measurement of L-arginine. nih.govnii.ac.jpscience.gov These biosensors typically work by co-immobilizing L-arginine oxidase with a peroxidase-like nanozyme on an electrode surface. nii.ac.jpscience.gov The oxidase enzyme catalyzes the oxidation of L-arginine, producing hydrogen peroxide, which is then detected by the nanozyme, generating a measurable current. nii.ac.jpscience.gov

Novel amperometric biosensors have demonstrated high sensitivity, selectivity, and broad linear ranges for L-arginine detection in real samples like pharmaceutical preparations and juices. nih.govnii.ac.jpscience.gov The development of single-enzyme biosensors is a key area of research to simplify the procedure and reduce analysis costs. nih.govnii.ac.jpscience.gov

Table 4: Characteristics of Amperometric Biosensors for L-Arginine

| Biosensor Type | Enzyme(s) | Detection Principle | Key Features | Reference |

|---|---|---|---|---|

| One-enzyme ABS | L-arginine oxidase, PO-like nanozymes | H2O2 detection | High sensitivity, broad linear range, good stability. nih.govnii.ac.jpscience.gov | nih.govnii.ac.jpscience.gov |

| Deiminase-based ABS | Arginine deiminase | Ammonium ion detection | High sensitivity, low limit of detection. |

Spectrophotometric and Fluorometric Enzymatic Assays

Spectrophotometric and fluorometric enzymatic assays provide reliable and sensitive methods for L-arginine quantification. scholaris.ca These assays are based on the enzymatic conversion of L-arginine by enzymes like arginase I, which catalyzes the hydrolysis of L-arginine to ornithine and urea (B33335). scholaris.ca The products of this reaction can then be measured using colorimetric or fluorometric detection methods.

These enzymatic assays have been successfully applied to determine L-arginine concentrations in pharmaceutical samples. scholaris.ca Fluorometric assays, in particular, offer high sensitivity, capable of detecting very low concentrations of L-arginine in biological samples. europa.eu

Table 5: Comparison of Spectrophotometric and Fluorometric Assays for L-Arginine

| Assay Type | Enzyme | Detection Method | Sensitivity | Reference |

|---|---|---|---|---|

| Spectrophotometric | Arginase I | Colorimetric | Effective for pharmaceutical samples. scholaris.ca | scholaris.ca |

| Fluorometric | Enzyme-based cascade | Fluorescence (Ex/Em = 535/587 nm) | Can detect as low as 100 pmol/well. europa.eu | europa.eu |

Isotopic Tracing Methods for Metabolic Flux Analysis of L-Arginine and Orotate

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of reactions within a metabolic network. The use of stable isotope tracers, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is central to MFA, allowing researchers to track the fate of atoms from a labeled substrate as they are incorporated into downstream metabolites. nih.govresearchgate.netcreative-proteomics.com This approach provides unparalleled insight into the dynamic activity of metabolic pathways, moving beyond static measurements of metabolite concentrations. springernature.com

In the context of L-arginine metabolism, stable isotope-resolved metabolomics (SIRM) is employed to elucidate its complex and interconnected pathways, including the urea cycle, nitric oxide (NO) synthesis, and its role as a precursor for proline, glutamate (B1630785), and polyamines. physiology.orgnih.gov Researchers introduce specifically labeled L-arginine into a biological system (e.g., cell culture or a whole organism) and use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect the isotopic signature in subsequent metabolites. nih.govresearchgate.netbiorxiv.org

For instance, using [¹³C₆, ¹⁵N₄]-L-arginine allows for the simultaneous tracing of both carbon and nitrogen atoms. physiology.orgembopress.org This dual-labeling strategy is critical for resolving complex pathways where carbon and nitrogen may proceed at different rates or through divergent reactions. embopress.org Following the administration of labeled arginine, analysis of metabolites like ornithine, citrulline, and proline reveals the distribution of the isotopes, which in turn informs computational models that calculate the flux through each specific reaction. physiology.orgnih.gov A study on kidney metabolism in mice used a [¹³C₆, ¹⁵N₄]-arginine diet to map the metabolic fate of arginine along different segments of the nephron, revealing distinct metabolic activities in the glomeruli, proximal tubules, and collecting ducts. physiology.org

The metabolism of orotate is intrinsically linked to that of arginine, primarily through the urea cycle. researchgate.netbaylorgenetics.com In situations where the urea cycle is impaired or when there is an overproduction of carbamoyl (B1232498) phosphate (B84403) (a precursor for both the urea cycle and pyrimidine (B1678525) synthesis), carbamoyl phosphate is shunted into the pyrimidine pathway, leading to an accumulation and increased excretion of orotic acid. researchgate.netoup.com Therefore, isotopic tracing of L-arginine and its precursors, like glutamine, can indirectly reveal fluxes that impact orotate production. By tracing the labeled nitrogen and carbon atoms from arginine, researchers can quantify the flux through the urea cycle and identify conditions that would lead to the diversion of intermediates towards pyrimidine and subsequent orotate synthesis. nih.govbaylorgenetics.com

The analytical workflow for these studies typically involves liquid chromatography-mass spectrometry (LC-MS), which separates the metabolites before they enter the mass spectrometer for detection and quantification of their various isotopologues (molecules that differ only in their isotopic composition). springernature.comnih.govspringernature.com The resulting mass isotopologue distribution data is the primary input for MFA models. biorxiv.org

| Isotopic Tracer | Primary Application | Key Metabolic Pathways Investigated | Typical Analytical Method | Reference |

|---|---|---|---|---|

| [¹³C₆]-L-arginine | Tracing the carbon backbone of arginine. | Proline and glutamate interconversion, polyamine synthesis. | LC-MS/MS | physiology.org |

| [¹⁵N₄]-L-arginine | Tracing the nitrogen atoms of arginine. | Urea cycle, nitric oxide (NO) synthesis, nitrogen disposal. | LC-MS | nih.govspringernature.com |

| [¹³C₆, ¹⁵N₄]-L-arginine | Simultaneous carbon and nitrogen flux analysis. | Comprehensive analysis of all major arginine pathways. | UHPLC/QQQ-MS | physiology.orgembopress.org |

| [U-¹³C]-Glucose | General carbon metabolism tracing, provides context for arginine pathways. | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle. | MS or NMR | nih.gov |

| [¹³C₅, ¹⁵N₂]-Glutamine | Tracing a key precursor for endogenous arginine synthesis. | Intestinal-renal axis for arginine production, TCA cycle anaplerosis. | LC-MS | nih.gov |

Sample Preparation and Matrix Considerations for L-Arginine Orotate Research

The accuracy and reliability of L-arginine orotate analysis are highly dependent on meticulous sample preparation and the mitigation of matrix effects, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comunige.ch L-arginine and orotic acid are polar molecules, which presents specific challenges for their extraction from complex biological matrices such as plasma, urine, or tissue homogenates. unige.chrockefeller.edu

Sample preparation aims to stabilize the analytes, remove interfering substances like proteins and salts, and concentrate the target molecules. unige.ch A common first step for plasma or cell samples is protein precipitation. creative-proteomics.com This is often achieved by adding a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724) (often in an 80% solution with water), which denatures and precipitates the proteins. rockefeller.edu The sample is then centrifuged, and the supernatant containing the metabolites is collected. rockefeller.educreative-proteomics.com Another method is acid precipitation using trichloroacetic acid (TCA) or perchloric acid. creative-proteomics.com For urine samples, a simple dilution step may be sufficient, although filtration is necessary to remove particulates. creative-proteomics.comunifi.it

Solid-Phase Extraction (SPE) is another technique used for sample clean-up and enrichment. creative-proteomics.com However, due to the high polarity of arginine and orotate, they may not retain well on standard reversed-phase SPE columns and can be lost with salts during the washing step. mdpi.com Therefore, specialized SPE cartridges or different chromatographic modes, like Hydrophilic Interaction Liquid Chromatography (HILIC), are often required. mdpi.comdiva-portal.org HILIC is particularly well-suited for separating polar compounds and is frequently used in the analysis of amino acids and organic acids like orotate. rockefeller.edudiva-portal.org

Matrix effects are a significant challenge in LC-MS-based analysis. mdpi.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. mdpi.com This interference can compromise the accuracy, precision, and sensitivity of the measurement. mdpi.comnih.gov Biological matrices are complex, containing a wide range of molecules from inorganic salts to lipids and proteins that can cause these effects. mdpi.com

Several strategies are employed to minimize or compensate for matrix effects:

Chromatographic Separation: Optimizing the LC method to separate the analytes from the bulk of the matrix components is a primary strategy. mdpi.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise the limit of detection for low-abundance analytes. mdpi.comnih.gov

Use of Isotope-Labeled Internal Standards: This is considered the gold standard for correcting matrix effects. mdpi.comcreative-proteomics.com A known amount of a stable isotope-labeled version of the analyte (e.g., [¹³C₆, ¹⁵N₄]-L-arginine or [1,3-¹⁵N₂]-orotic acid) is added to the sample at the beginning of the preparation process. mdpi.comnih.gov Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the analyte to its labeled internal standard, these variations can be accurately corrected. mdpi.com

Matrix-Matched Calibration: Calibration curves are prepared in a blank matrix that is as similar as possible to the study samples to ensure that the standards and the samples are affected by the matrix in the same way. mdpi.comunifi.it

| Biological Matrix | Recommended Preparation Technique | Common Matrix Interferences | Strategy for Mitigating Matrix Effects | Reference |

|---|---|---|---|---|

| Plasma/Serum | Protein precipitation (e.g., 80% Methanol or Acetonitrile), followed by centrifugation. Ultrafiltration can also be used. | Proteins, phospholipids, salts, carbohydrates. | Use of isotope-labeled internal standards; HILIC chromatography to separate from lipids. | mdpi.comrockefeller.educreative-proteomics.com |

| Urine | Dilution with water/mobile phase, followed by filtration (0.2-0.45 µm filter). | High concentrations of salts (e.g., urea, NaCl), creatinine. | Sample dilution; use of isotope-labeled internal standards; chromatographic separation. | unifi.itmayocliniclabs.com |

| Cell Culture | Rapid quenching, washing with cold saline, extraction with cold 80% methanol. | Culture media components, salts from buffers (e.g., PBS). | Washing cells with 0.9% NaCl instead of PBS; use of isotope-labeled internal standards. | springernature.comrockefeller.edu |

| Dried Blood Spots (DBS) | Punching a disc and extracting with a solvent mixture (e.g., Acetonitrile/water). | Hemoglobin, other blood components, filter paper matrix. | Use of isotope-labeled internal standards mixed into the extraction solvent; matrix-matched calibrators. | nih.govunifi.it |

Molecular and Cellular Investigations of L Arginine Orotate S Biological Impact

Mechanistic Studies of L-Arginine Orotate (B1227488) Component Interactions with Cellular Receptors and Enzymes.

The biological effects of L-Arginine Orotate are rooted in the distinct and interactive functions of its two components: L-Arginine and orotic acid. At the molecular level, these components engage with specific enzymes and cellular receptors, initiating a cascade of downstream effects.

L-Arginine serves as the essential substrate for the family of Nitric Oxide Synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule. mdpi.comwikipedia.org The synthesis of NO from L-arginine is a complex five-electron oxidation process that also requires molecular oxygen and NADPH as co-substrates. mdpi.comwikipedia.org This reaction yields L-citrulline and NO. oup.com The efficiency of this process is highly dependent on cofactors like tetrahydrobiopterin (B1682763) (BH4), which is essential for stabilizing the NOS enzyme and facilitating the necessary electron transfer. mdpi.com

There are three primary isoforms of NOS:

Endothelial NOS (eNOS or NOS3): Found in blood vessels, it is involved in regulating vascular function. wikipedia.org

Neuronal NOS (nNOS or NOS1): Predominantly located in neural tissue. wikipedia.org

Inducible NOS (iNOS or NOS2): This isoform is involved in immune responses. wikipedia.org

The conversion process involves two main steps. Initially, L-arginine is hydroxylated to form Nω-hydroxy-L-arginine, which then acts as an intermediate. oup.comfrontiersin.org This intermediate is subsequently oxidized to produce NO and L-citrulline. oup.comfrontiersin.org The availability of L-arginine can be a rate-limiting factor for NO production, and increasing its extracellular concentration has been shown to dose-dependently increase NO synthesis. nih.gov This relationship underscores the importance of L-arginine in modulating vascular tone, immune responses, and neural signaling through the production of nitric oxide. wikipedia.org

Table 1: Key Components of the Nitric Oxide Synthase (NOS) Pathway

| Component | Role in the Pathway | Relevant Isoforms/Types | Key Cofactors/Substrates |

| L-Arginine | Primary substrate for NOS enzymes. | N/A | Oxygen, NADPH |

| Nitric Oxide Synthase (NOS) | Enzyme family that catalyzes the production of NO from L-arginine. | eNOS, nNOS, iNOS | Tetrahydrobiopterin (BH4), FAD, FMN |

| Nitric Oxide (NO) | Signaling molecule with diverse physiological roles. | N/A | N/A |

| L-Citrulline | Co-product of the NOS reaction; can be recycled back to L-arginine. | N/A | N/A |

Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA and RNA. researchgate.netmdpi.com In mammals, the process begins with the conversion of dihydroorotate (B8406146) to orotic acid, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). tandfonline.comnih.govliberty.edu Following its production, orotic acid is released from the mitochondria into the cytoplasm. tandfonline.comnih.gov

In the cytoplasm, orotic acid is converted to uridine (B1682114) monophosphate (UMP) by the bifunctional enzyme UMP synthase. researchgate.nettandfonline.comnih.gov UMP synthase possesses two catalytic activities: orotate phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate decarboxylase (OMPdecase). mdpi.com UMP then serves as a precursor for the synthesis of other pyrimidine nucleotides. researchgate.net Defects in UMP synthase can lead to a condition known as orotic aciduria, characterized by the accumulation of orotic acid. tandfonline.comnih.gov

L-Arginine is a critical substrate for two competing enzymatic pathways: nitric oxide synthase (NOS) and arginase. frontiersin.orgphysiology.org Arginase is a manganese-containing enzyme that hydrolyzes L-arginine into L-ornithine and urea (B33335), representing the final step of the urea cycle in the liver. nih.govmdpi.comoup.com This cycle is essential for the detoxification of ammonia (B1221849). nih.gov

There are two main isoforms of arginase:

Arginase 1 (ARG1): A cytosolic enzyme primarily found in the liver, where it functions in the urea cycle. mdpi.comrjptonline.org

Arginase 2 (ARG2): A mitochondrial enzyme found in extrahepatic tissues like the kidney and brain. mdpi.comrjptonline.org

The competition between NOS and arginase for their common substrate, L-arginine, has significant physiological implications. physiology.org Increased arginase activity can deplete the available L-arginine, thereby reducing the substrate for NOS and consequently decreasing NO production. physiology.orgnih.gov This "uncoupling" of NOS can lead to the production of superoxide (B77818) instead of NO, contributing to oxidative stress. physiology.org The L-ornithine produced by arginase is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen formation. nih.govrjptonline.org

Table 2: Competing Pathways for L-Arginine Metabolism

| Pathway | Enzyme | Products | Primary Function |

| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), L-Citrulline | Cellular signaling, vasodilation, immune response |

| Urea Cycle | Arginase | L-Ornithine, Urea | Ammonia detoxification, synthesis of polyamines and proline |

Elucidation of Intracellular Signaling Pathway Modulation by L-Arginine and Orotate Components.

The components of L-Arginine Orotate can influence several key intracellular signaling pathways that govern cell growth, proliferation, and antioxidant defense mechanisms.

Research has demonstrated that L-arginine can stimulate cell proliferation by activating the G protein-coupled receptor family C group 6 member A (GPRC6A). researchgate.netnih.gov Activation of GPRC6A by L-arginine initiates a downstream signaling cascade involving the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.netnih.govnih.gov

This signaling cascade is crucial for regulating cell growth, survival, and proliferation. researchgate.net Studies have shown that L-arginine-induced activation of this pathway can promote the proliferation of various cell types, including mouse mammary epithelial cells and fibroblasts. researchgate.netnih.govnih.gov The activation of mTOR can lead to the phosphorylation of downstream targets like the eukaryotic initiation factor 4E binding protein 1 (4EBP1), which in turn promotes the synthesis of proteins required for cell cycle progression, such as Cyclin D1. nih.gov The inhibition of this pathway has been shown to abolish the proliferative effects of L-arginine. researchgate.netnih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govfrontiersin.org

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. mdpi.comnih.gov These genes encode for a variety of protective enzymes, including glutathione (B108866) S-transferases and NAD(P)H:quinone oxidoreductase 1. mdpi.com Some evidence suggests that L-arginine can stimulate the Nrf2 pathway, thereby enhancing the synthesis of major antioxidants like glutathione and upregulating the expression of antioxidant enzymes. consensus.app This modulation of the Nrf2 pathway contributes to a reduction in oxidative stress. consensus.app

Impact on AMPK and ACC-1 Expression and Activity

The components of L-Arginine Orotate, namely L-Arginine and Orotic Acid, have been shown to influence the expression and activity of AMP-activated protein kinase (AMPK) and Acetyl-CoA Carboxylase (ACC), key regulators of cellular energy homeostasis.

Orotic acid has been demonstrated to suppress the phosphorylation of AMPK. nih.gov This suppression can occur through the proteasomal degradation of the upstream kinase LKB1. nih.gov In human hepatoma cell lines and primary rat hepatocytes, treatment with orotic acid led to a decrease in AMPK phosphorylation. nih.gov This inhibition of AMPK by orotic acid has been linked to the activation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis. nih.gov The suppression of OA-induced SREBP-1 transcriptional activity was achieved by co-treatment with AMPK activators like aminoimidazole carboxamide ribonucleotide (AICAR) or metformin (B114582), or by overexpressing a constitutively active form of AMPK. nih.gov In vivo studies in rats fed a diet containing 1% orotic acid corroborated these findings, showing decreased AMPK phosphorylation and increased maturation of SREBP-1 in the liver. nih.gov

Conversely, L-Arginine has been shown to rescue AMPK function that has been impaired by glycation. mdpi.com In a study using N2a cells treated with methylglyoxal (B44143) (MG), a glycating agent, L-Arginine treatment restored AMPK activity, as indicated by increased levels of phosphorylated AMPK (pT172-AMPK). mdpi.com The functionality of AMPK was further confirmed by examining the phosphorylation of its downstream target, ACC, at Ser79. L-Arginine was found to rescue the function of AMPK, leading to a higher level of phosphorylated ACC (pSer79-ACC). mdpi.com

The interplay between orotic acid and AMPK is complex and can be cell-type specific. While orotic acid inhibits AMPK phosphorylation in hepatocytes, it did not show the same effect in human umbilical vein endothelial cells (HUVECs). oup.com However, it did inhibit metformin-induced eNOS phosphorylation, an effect that was abolished by the introduction of a constitutively active mutant of AMPK. oup.com

Table 1: Impact of L-Arginine and Orotic Acid on AMPK and ACC-1

| Component | Effect on AMPK Phosphorylation/Activity | Effect on ACC-1 Activity | Cell/Tissue Type |

| Orotic Acid | ↓ (Suppression of phosphorylation) nih.gov | Not directly specified, but downstream effects on lipogenesis are noted. | Human hepatoma cell lines, primary rat hepatocytes, rat liver nih.gov |

| Orotic Acid | No direct inhibition of phosphorylation oup.com | Inhibits metformin-induced eNOS phosphorylation (downstream of AMPK) oup.com | Human Umbilical Vein Endothelial Cells (HUVECs) oup.com |

| L-Arginine | ↑ (Restoration of activity after glycation) mdpi.com | ↑ (Increased phosphorylation at Ser79, indicating AMPK activation) mdpi.com | N2a cells mdpi.com |

Influence on ERK/MAPK Signaling Pathways

The components of L-Arginine Orotate also exert influence on the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell proliferation, differentiation, and survival. plos.org

L-Arginine has been shown to facilitate the activation of MAPK. researchgate.net In human dermal fibroblasts, L-Arginine treatment resulted in the activation of ERK1/2 and its downstream target, the transcription factor CREB, suggesting the involvement of the entire ERK1/2 pathway in the cellular response to L-Arginine. plos.org This activation of the ERK1/2 pathway by L-arginine is linked to fibroblast proliferation. plos.org Furthermore, in macrophages, the activation of MAPK by L-arginine is important for the innate immune response. researchgate.net The ERK pathway, in particular, has been shown to be crucial for the expression of arginase II, an enzyme that metabolizes arginine. nih.gov Inhibition of the ERK pathway abolished arginase II expression in LPS-stimulated macrophages. nih.gov

Conversely, studies on orotic acid have shown that it can influence MAPK-related pathways, although direct activation or inhibition is not always the primary effect. For instance, in the context of endothelial cells, insulin (B600854) induces the expression of endothelin-1 (B181129) (ET-1) via the MAPK-ERK pathway. oup.com While orotic acid was found to inhibit insulin-induced nitric oxide production, its direct and comprehensive impact on the various components of the ERK/MAPK cascade in different cell types requires further elucidation. oup.com

Table 2: Influence of L-Arginine and Orotic Acid on ERK/MAPK Signaling

| Component | Effect on ERK/MAPK Signaling | Cellular Outcome | Cell/Tissue Type |

| L-Arginine | ↑ (Activation of ERK1/2 and CREB) plos.org | Fibroblast proliferation plos.org | Human dermal fibroblasts plos.org |

| L-Arginine | ↑ (Facilitates MAPK activation) researchgate.net | Innate immune response researchgate.net | Macrophages researchgate.net |

| L-Arginine | ↑ (Crucial for arginase II expression via ERK) nih.gov | Regulation of arginine metabolism nih.gov | Macrophages nih.gov |

| Orotic Acid | Involved in insulin-induced ET-1 expression via MAPK-ERK oup.com | Vascular effects oup.com | Endothelial cells oup.com |

Investigations into Gene Expression and Proteomic Changes Induced by L-Arginine Orotate Components

The individual components of L-Arginine Orotate, L-Arginine and orotic acid, have been shown to induce significant changes in gene expression and protein profiles in various cell and tissue types.

Orotic Acid:

Dietary administration of orotic acid has been found to alter the expression of a wide array of genes. In rat liver, feeding with orotic acid led to transcriptional alterations in genes related to cholesterol biosynthesis (down-regulated), fatty acid metabolism (down-regulated), and fatty acid biosynthesis (up-regulated). jst.go.jp It also affected genes regulated by lipid-sensing nuclear receptors. jst.go.jp A functional genomics approach revealed that orotic acid uncouples the normal coordination of gene expression involved in fatty acid metabolism and VLDL secretion. caldic.com Early responses to orotic acid feeding include increased transcription of chaperone and stress response genes, as well as genes involved in growth and inflammation control. physiology.org Specifically, it was noted that orotic acid decreased the expression of stearoyl-CoA desaturase 1 (SCD 1), which is regulated by SREBP-1c. physiology.org Furthermore, orotic acid supplementation in a casein-based diet was found to lower the mRNA levels of Cu, Zn-superoxide dismutase. nih.gov

L-Arginine:

L-Arginine supplementation has also been shown to modulate the proteome. In finishing pigs, dietary L-arginine influenced the abundance of proteins related to energy metabolism, muscle fiber type, and structure. plos.org A proteomic analysis of coronary venular endothelial cells treated with L-arginine showed increased expression of structural proteins like vimentin (B1176767) and tropomyosin, and cytochrome bc1 complex iii-chain A, while decreasing the expression of stress-related proteins. imrpress.com In HepG2 cells, a proteomics approach revealed that L-arginine supplementation led to the up-regulation of 21 proteins, many of which were related to amino acid metabolism and, interestingly, ethanol (B145695) degradation pathways. nih.gov Furthermore, arginine methylation is a critical post-translational modification that regulates gene transcription, RNA metabolism, and DNA damage repair, indicating another layer of L-arginine's influence on the proteome. cellsignal.com

Table 3: Summary of Gene Expression and Proteomic Changes

| Component | Key Gene/Protein Expression Changes | Tissue/Cell Type |

| Orotic Acid | ↓ Cholesterol biosynthesis genes jst.go.jp ↓ Fatty acid metabolism genes jst.go.jp ↑ Fatty acid biosynthesis genes jst.go.jp ↑ Chaperone and stress response genes physiology.org ↓ Cu, Zn-superoxide dismutase mRNA nih.gov | Rat Liver jst.go.jpnih.gov |

| L-Arginine | Changes in proteins for energy metabolism, fiber type, structure plos.org ↑ Structural proteins (vimentin, tropomyosin) imrpress.com ↓ Stress-related proteins imrpress.com ↑ Proteins in amino acid metabolism and ethanol degradation nih.gov | Pig skeletal muscle plos.org, Endothelial cells imrpress.com, HepG2 cells nih.gov |

Role of L-Arginine Orotate Components in Oxidative Stress Regulation at the Cellular Level

The components of L-Arginine Orotate, L-Arginine and orotic acid, play distinct roles in the cellular regulation of oxidative stress.

L-Arginine:

L-Arginine has demonstrated significant anti-oxidative properties. It can alleviate lipopolysaccharide (LPS)-induced oxidative stress by suppressing the accumulation of reactive oxygen species (ROS). mdpi.com Studies have shown that L-arginine supplementation improves the activities of antioxidant enzymes. mdpi.com It can enhance antioxidant defenses by stimulating the synthesis of glutathione, a major antioxidant, and activating the Nrf2 pathway, which upregulates various antioxidant enzymes. mdpi.comconsensus.app However, the role of L-arginine in oxidative stress can be complex. While it generally has a protective role, some studies suggest that long-term exposure to L-arginine can induce oxidative stress in endothelial cells. nih.gov Conversely, L-arginine is critical for endothelial cell survival during oxidative stress, with its protective effects including the inhibition of lipid peroxidation. nih.gov Deprivation of L-arginine can lead to an increase in ROS. plos.org

Orotic Acid:

The role of orotic acid in oxidative stress is more contested. Some studies have suggested a pro-oxidative action, potentially leading to lipid peroxidation. nih.gov For instance, the addition of orotic acid to a casein-based diet led to a significant increase in the levels of conjugated dienes and protein carbonyls in the liver, which are markers of oxidative damage. nih.gov This was associated with a decrease in the activity of hepatic superoxide dismutase. nih.gov However, other research has provided evidence against a pro-oxidative activity of orotic acid. One study found that treatment with orotic acid did not result in an increase in lipid peroxidation in vitro, nor did it enhance the generation of reactive oxygen. nih.gov It is suggested that excessive lipid accumulation induced by factors like orotic acid can damage ovarian reproductive function by inducing oxidative stress. mdpi.com

Table 4: Cellular Oxidative Stress Regulation by L-Arginine and Orotic Acid

| Component | Effect on Oxidative Stress | Mechanism |

| L-Arginine | Anti-oxidative mdpi.comconsensus.app | Suppresses ROS accumulation, improves antioxidant enzyme activity, stimulates glutathione synthesis, activates Nrf2 pathway. mdpi.comconsensus.app |

| L-Arginine | Pro-oxidative (long-term exposure) nih.gov | Induces oxidative stress in endothelial cells with continuous exposure. nih.gov |

| L-Arginine | Protective nih.gov | Inhibits lipid peroxidation and is crucial for endothelial cell survival under oxidative stress. nih.gov |

| Orotic Acid | Pro-oxidative (disputed) nih.govnih.gov | Increases lipid and protein peroxidation products, decreases superoxide dismutase activity. nih.gov Other studies show no increase in lipid peroxidation or reactive oxygen generation. nih.gov |

In Vitro Research Models and Biochemical Characterization of L Arginine Orotate Components

Selection and Application of Diverse Cell Culture Models for L-Arginine Orotate (B1227488) Research

Hepatocyte and Adipocyte Cell Models for Metabolic Studies

In vitro studies utilizing hepatocyte and adipocyte cell models have been instrumental in elucidating the metabolic roles of L-arginine and orotic acid. These models allow for controlled investigation into how these compounds influence pathways related to lipid and glucose metabolism.

For L-arginine, research has pointed to its significant role in regulating energy homeostasis and lipid metabolism. nih.gov Studies using 3T3-L1 preadipocytes have shown that L-arginine can enhance the oxidation of both glucose and oleic acid. nih.gov Similarly, in cultured human adipocytes, increasing concentrations of L-arginine stimulated the oxidation of palmitate and glucose. nih.gov In hepatocyte models, L-arginine has been shown to be a substrate for nitric oxide production, which can in turn influence metabolic processes. nih.gov Some research indicates that L-arginine supplementation can reduce white adipose tissue gain and improve insulin (B600854) sensitivity in diet-induced obese rats, suggesting a direct impact on adipocyte and potentially hepatocyte function. umk.pl

Orotic acid has been extensively studied for its ability to induce fatty liver in rats, making hepatocyte cell models particularly relevant. nih.gov In vitro experiments using human hepatocellular carcinoma (HCC) cell lines like HepG2 have been employed to understand the species-specific effects of orotic acid on lipid accumulation. nih.gov While high doses of orotic acid are known to cause steatosis in rats by increasing fatty acid synthesis and triglyceride accumulation, studies on human cell lines have yielded more complex results. nih.govphysiology.org Some research suggests that human hepatocytes may have protective mechanisms against orotic acid-induced lipidosis. nih.gov Orotic acid has also been shown to inhibit AMP-activated protein kinase (AMPK) and activate the mammalian target of rapamycin (B549165) (mTOR) in human HCC cells, pathways that are crucial in regulating cellular metabolism. nih.gov

Table 1: Effects of L-Arginine and Orotic Acid in Metabolic Cell Models

| Compound | Cell Model | Observed Metabolic Effects | Reference |

|---|---|---|---|

| L-Arginine | 3T3-L1 Preadipocytes | Increased oxidation of glucose and oleic acid. | nih.gov |

| L-Arginine | Human Adipocytes | Increased oxidation of palmitate and glucose. | nih.gov |

| L-Arginine | Rat Hepatocytes | Metabolized to produce nitrogen oxides (NOx), impacting protein synthesis. | nih.gov |

| Orotic Acid | Rat Hepatocytes | Induces fatty liver through increased triglyceride accumulation and decreased VLDL secretion. | nih.govphysiology.org |

| Orotic Acid | Human Hepatocellular Carcinoma (HepG2) | Did not induce significant lipidosis, suggesting resistance to steatosis. Modulated fatty acid metabolism. | nih.gov |

| Orotic Acid | Human Hepatocellular Carcinoma (HCC) | Inhibited AMPK and activated mTOR pathways. | nih.gov |

Endothelial Cell Systems for Nitric Oxide Pathway Research

Endothelial cell culture systems are critical for studying the role of L-arginine as the primary substrate for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO). frontiersin.org NO is a key signaling molecule in the cardiovascular system, regulating vascular tone and blood flow. ahajournals.org

In vitro models, such as human umbilical vein endothelial cells (HUVECs) and bovine aortic endothelial cells (BAECs), have been widely used to investigate the relationship between L-arginine transport, eNOS activity, and NO production. ahajournals.orgpnas.org Research has shown that while intracellular concentrations of L-arginine are typically sufficient to saturate eNOS, the transport of extracellular L-arginine into the cell is a critical regulatory step. ahajournals.orgnih.gov This phenomenon is often referred to as the "arginine paradox". frontiersin.org Studies have demonstrated that the activity of eNOS is closely linked to the uptake of L-arginine via cationic amino acid transporters (CATs). nih.govnih.gov For instance, in cytokine-activated rat aortic endothelial cells, iNOS (inducible nitric oxide synthase) activity was found to be directly dependent on the concentration of extracellular L-arginine and its uptake by transporters. nih.govahajournals.org

Oral Multi-Species Biofilm Systems for Structural and Functional Analysis

The effect of L-arginine on oral health has been investigated using in vitro multi-species biofilm models that mimic the complex microbial communities of the human mouth. plos.orgnih.gov These models, which can be either static (e.g., microplate systems) or dynamic (e.g., controlled-flow microfluidic systems), are developed using human saliva as an inoculum. plos.orgnih.gov

Research has shown that L-arginine can significantly alter the architecture and composition of these biofilms. plos.orgnih.gov At certain concentrations, L-arginine has been found to destabilize the biofilm structure, leading to a reduction in biovolume. plos.orgnih.gov This is thought to occur through the disruption of cell-to-cell interactions and promotion of cell detachment. plos.org Furthermore, community analysis has revealed that L-arginine can shift the microbial composition, favoring the growth of certain beneficial species like Streptococcus and Veillonella while reducing the proportion of some Gram-negative bacteria. plos.orgnih.gov Some studies have also explored how L-arginine can enhance the efficacy of antimicrobials by increasing their penetration into the biofilm. plos.orgnih.gov

Assessment of Cellular Uptake and Intracellular Distribution of L-Arginine and Orotate

The cellular uptake of L-arginine is primarily mediated by cationic amino acid transporters (CATs), which are part of the solute carrier family 7 (SLC7). d-nb.info In endothelial cells, the CAT-1 transporter plays a crucial role and has been shown to co-localize with eNOS in caveolae, suggesting a direct channeling of extracellular L-arginine to the enzyme. nih.gov The uptake of L-arginine is a rate-limiting step for NO production in many cell types, including endothelial cells and renal medullary cells. nih.govphysiology.org Once inside the cell, L-arginine is distributed to various metabolic pathways, including protein synthesis, and as a substrate for nitric oxide synthases. pnas.org The intracellular distribution can be influenced by factors such as the cell type and the net charge and clustering of arginine residues in peptides. tandfonline.com

The cellular uptake of orotate is less well-characterized than that of L-arginine. However, it is known to be a substrate for the anion exchanger URAT1 (SLC22A12), which is involved in urate transport in the kidneys. caldic.com This transporter has a high affinity for orotate. caldic.com Once inside the cell, orotic acid, as an intermediate in the de novo pyrimidine (B1678525) biosynthetic pathway, is converted to uridine (B1682114) 5'-monophosphate (UMP) by the enzyme UMP synthase. caldic.com This pathway is fundamental for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.

Table 2: Cellular Transporters for L-Arginine and Orotate

| Compound | Primary Transporter Family | Key Transporter Example | Reference |

|---|---|---|---|

| L-Arginine | Cationic Amino Acid Transporters (CATs) / Solute Carrier Family 7 (SLC7) | CAT-1 (SLC7A1) | d-nb.info |

| Orotate | Solute Carrier Family 22 (SLC22) | URAT1 (SLC22A12) | caldic.com |

Analysis of L-Arginine Orotate Component Effects on Fundamental Cellular Processes

Cellular Proliferation and Viability in Research Contexts

The effects of L-arginine and orotic acid on cellular proliferation and viability are context-dependent and vary significantly with the cell type and experimental conditions.

L-arginine has been shown to stimulate the proliferation of various cell types, including fibroblasts, intestinal cells, and trophectoderm cells. plos.org In fibroblasts, L-arginine supplementation was found to enhance proliferation through the activation of signaling pathways such as ERK1/2 and PI3K/Akt, which are critical for cell growth and survival. plos.org Conversely, L-arginine deprivation can lead to increased apoptosis. plos.org In the context of cancer, the role of L-arginine is complex. While it is essential for the proliferation of certain cancer cells, some hepatocellular carcinoma (HCC) cell lines that lack the enzyme argininosuccinate (B1211890) synthetase 1 (ASS1) are auxotrophic for arginine, and its deprivation can be a therapeutic strategy. e-jlc.org However, other studies have shown that L-arginine alone can induce apoptosis in HCC cells, regardless of ASS1 expression. e-jlc.org

Orotic acid has also been shown to have varied effects on cell proliferation. In normal human ovarian granulosa cells (HGrC1), orotic acid enhanced proliferation and mitochondrial activity without inducing apoptosis. nih.gov However, in a tumor-derived ovarian granulosa cell line (KGN), it reduced viability and increased apoptosis. nih.gov Other research has indicated that orotic acid may influence the synthesis of genes involved in cell proliferation. omicsonline.org Derivatives of orotic acid have been synthesized and evaluated for their potential to stimulate the proliferation of human mesenchymal stem cells, with some showing a moderate to good effect. researchgate.net

Table 3: Summary of Proliferation and Viability Effects

| Compound | Cell Model | Effect on Proliferation | Effect on Viability/Apoptosis | Reference |

|---|---|---|---|---|

| L-Arginine | Fibroblasts | Enhanced proliferation | Promoted cell survival; deprivation increased apoptosis | plos.org |

| L-Arginine | Hepatocellular Carcinoma (HCC) | Inhibited proliferation/colony formation | Induced apoptosis | e-jlc.org |

| Orotic Acid | Normal Ovarian Granulosa Cells (HGrC1) | Enhanced proliferation | No effect on apoptosis | nih.gov |

| Orotic Acid | Tumor Ovarian Granulosa Cells (KGN) | - | Reduced viability, increased apoptosis | nih.gov |

| Orotic Acid Derivatives | Human Mesenchymal Stem Cells | Stimulated proliferation | Not specified | researchgate.net |

Mitochondrial Respiration and Bioenergetic Flux

The bioenergetic state of a cell is intrinsically linked to mitochondrial function, where substrates are oxidized to produce ATP. Both L-arginine and orotic acid have been shown to interact with and modulate mitochondrial respiratory processes in various in vitro models.

Orotic Acid's Role in Mitochondrial Metabolism

Orotic acid is a key intermediate in the de novo synthesis of pyrimidines. caldic.commdpi.com The synthesis of orotic acid itself is directly tied to mitochondrial respiration. The enzyme responsible for its formation, dihydroorotate (B8406146) dehydrogenase (DHODH), is located on the inner mitochondrial membrane. caldic.comliberty.edu DHODH funnels electrons from its substrate to the electron transport chain via ubiquinone, making pyrimidine synthesis a strictly aerobic process that contributes to mitochondrial energy conservation. caldic.com

In vitro studies on human granulosa cells (HGrC1) have demonstrated that exposure to high concentrations of orotic acid can directly impact mitochondrial activity. Treatment with 500 µM of orotic acid resulted in an increased basal oxygen consumption rate (OCR) and a significant rise in total ATP production. mdpi.com This increase in ATP was attributed mainly to the mitochondrial respiratory pathway, as ATP production from glycolysis remained largely unchanged. mdpi.com

| Parameter | Control | 500 µM Orotic Acid | Outcome | Source |

| Basal Oxygen Consumption Rate (OCR) | Baseline | Increased | Enhanced mitochondrial respiration | mdpi.com |

| Total ATP Production Rate | Baseline | Increased | Increased cellular energy | mdpi.com |

| Mitochondrial ATP Production | Baseline | Increased | Primary source of increased ATP | mdpi.com |

| Glycolytic ATP Production | Baseline | No significant change | Pathway not primarily affected | mdpi.com |

This interactive table summarizes the effects of orotic acid on bioenergetics in HGrC1 cells.

L-Arginine's Influence on Mitochondrial Respiration

L-arginine's effect on mitochondrial respiration is complex and context-dependent. It is a precursor to nitric oxide (NO), a signaling molecule that can reversibly inhibit the mitochondrial respiratory chain by binding to cytochrome C oxidase. nih.gov This modulation can impact cellular bioenergetics.

In other models, such as fission yeast, mitochondrial respiration is essential for supplying amino acids derived from the Krebs cycle, including arginine. embopress.org When the respiratory chain is inhibited pharmacologically, intracellular levels of arginine drop, and supplementation with arginine is sufficient to restore rapid proliferation. embopress.org

Studies on isolated mitochondria from the tobacco hornworm midgut show that while L-arginine is not directly oxidized as a fuel source, its presence can initiate respiration when metabolic substrates and ATP are available. biologists.com This effect is linked to the regeneration of ADP by the mitochondrial arginine kinase reaction, which resides outside the mitochondrial matrix. biologists.com Conversely, research using rat liver mitochondria found that D-arginine, an isomer of L-arginine, inhibited state 3 respiration. cdnsciencepub.com In stress models using rat liver mitochondria, L-arginine administration led to a decrease in some respiratory processes but also caused a significant increase in mitochondrial oxygen uptake under specific conditions, highlighting its role as a modulator of mitochondrial function. mdpi.com

Autophagy and Cellular Homeostasis Mechanisms

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress. Both L-arginine and orotic acid are connected to this critical cellular process.

L-Arginine and Autophagy Regulation

Research has established a strong, albeit complex, relationship between L-arginine metabolism and autophagy. On one hand, the catabolism (breakdown) of arginine has been shown to be a potent activator of systemic autophagy. tandfonline.com In studies on obese mice, transgenic activation of arginine catabolism in the liver was sufficient to drive autophagy, leading to improved metabolic health. tandfonline.com

Conversely, the depletion or starvation of L-arginine can also induce autophagy, typically as a cellular stress response. In human T lymphocytes, L-arginine deprivation leads to ER stress and triggers a protective autophagic response to maintain cell viability. nih.gov In certain cancer cell lines deficient in argininosuccinate synthetase (ASS1), arginine starvation induces a form of cytotoxic autophagy that leads to cell death, a process involving mitochondrial dysfunction and the engulfment of chromatin by autophagosomes. pnas.org

Furthermore, systemic autophagy in the host organism plays a crucial role in maintaining the circulating levels of arginine in the blood. aacrjournals.orgaacrjournals.org Inhibition of host autophagy can lead to a marked decrease in serum arginine, which can suppress the growth of tumors that are dependent on an external supply of this amino acid. aacrjournals.orgaacrjournals.org

| Condition | Cellular Effect | Outcome | Source |

| Arginine Catabolism | Activation of ARG2 enzyme | Drives systemic autophagy | tandfonline.com |

| Arginine Depletion (T-cells) | ER Stress | Induces protective autophagy | nih.gov |

| Arginine Depletion (ASS1-deficient cancer cells) | Metabolic Stress, Mitochondrial Dysfunction | Induces cytotoxic autophagy and cell death | pnas.org |

| Inhibition of Host Autophagy | Increased Arginase 1 activity | Decreased circulating arginine levels | aacrjournals.orgaacrjournals.org |

This interactive table outlines the multifaceted role of L-arginine in the regulation of autophagy.

Orotic Acid and Cellular Homeostasis

The connection between orotic acid and autophagy is more indirect and is primarily observed in the context of metabolic disorders. Autophagy is essential for recycling cellular components, including nucleic acids, to maintain nucleotide homeostasis. biorxiv.org As orotic acid is a precursor to pyrimidines, its metabolic pathway is intertwined with the nucleotide pools maintained by autophagy.

In research on urea (B33335) cycle disorders (UCDs), where metabolic dysregulation often leads to elevated urinary orotic acid, the induction of autophagy has shown therapeutic potential. cnr.itembopress.org Treatment with a cell-penetrating autophagy-inducing peptide, Tat-Beclin-1, significantly reduced urinary orotic acid levels in a mouse model of OTC deficiency. cnr.itembopress.orgnih.govbiorxiv.org This suggests that enhancing autophagic flux can help restore metabolic homeostasis, which includes the proper processing or clearance of excess orotic acid precursors. cnr.itembopress.org

Biochemical Interactions with Inorganic Systems: Calcium Oxalate (B1200264) Crystallization Research

The formation of mineral crystals, such as calcium oxalate (CaOx), in biological systems is a significant pathological event, particularly in the formation of kidney stones. In vitro studies have investigated the potential for components of L-Arginine Orotate to modulate this crystallization process.

L-Arginine as a Modulator of Calcium Oxalate Crystallization

L-arginine has been widely studied as a potential natural inhibitor of CaOx stone formation. oup.comscilit.com Its proposed mechanisms of action are multifaceted. In vitro analyses in solutions mimicking human urine demonstrate that L-arginine acts as a weak complexing agent for calcium ions (Ca2+). wjnu.org This interaction reduces the supersaturation of the solution, which is the primary driving force for crystal formation and growth. wjnu.orgwjnu.org

Kinetic studies have shown that L-arginine can promote the dissolution of pre-formed CaOx crystals in artificial urine. wjnu.orgwjnu.org Further research using spectrophotometric crystallization assays revealed that L-arginine inhibits both the nucleation (the initial formation of crystal seeds) and aggregation (the clumping of crystals) phases of CaOx crystallization. nih.gov In cell culture models, the addition of arginine was found to reduce the adhesion of CaOx crystals to the surface of renal epithelial cells, a critical step in stone retention in the kidney. frontiersin.org

| Research Model | Effect of L-Arginine | Mechanism | Source |

| Artificial Urine | Promotes dissolution of CaOx crystals | Reduces supersaturation via Ca2+ complexation | wjnu.orgwjnu.org |

| Spectrophotometric Assay | Inhibits nucleation and aggregation | Interferes with crystal formation and growth | nih.gov |

| Renal Epithelial Cells (HK-2) | Reduces CaOx crystal adhesion | Prevents crystal binding to cell surfaces | frontiersin.org |

This interactive table summarizes the inhibitory effects of L-arginine on calcium oxalate crystallization in various in vitro models.

However, the role of arginine may be more complex, as some studies report conflicting findings. Research on proteins involved in the organic matrix of kidney stones found that certain cationic proteins rich in L-arginine and L-lysine can act as promoters of calcium oxalate monohydrate (COM) crystal growth over a wide range of concentrations. nih.gov This suggests that the context, such as whether arginine is free or part of a larger protein structure, can influence its effect on crystallization.

Orotic Acid and Crystallization

The direct interaction of orotic acid with calcium oxalate crystallization is not well-documented. However, orotic acid itself can form crystals. In hereditary orotic aciduria, a metabolic disorder resulting from defects in pyrimidine synthesis, high concentrations of orotic acid are excreted in the urine, which can lead to the formation of orotic acid crystals (crystalluria). caldic.comliberty.edu This indicates that orotic acid, like other sparingly soluble metabolites, can precipitate in urine when its concentration exceeds its solubility limit. There is limited in vitro research specifically examining any potential inhibitory or promotional effect of orotic acid on the crystallization of calcium oxalate.

In Vivo Research Using Non Human Animal Models for L Arginine Orotate Components

Rationale and Design of Animal Models for L-Arginine Orotate (B1227488) Research

The primary rationale for using animal models is to elucidate the metabolic pathways influenced by L-arginine and orotic acid in a whole-organism context, which is not possible through in vitro studies alone. researchgate.net Animal models, particularly rodents, are selected for their genetic and physiological similarities to humans, allowing for translational research into metabolic disorders. researchgate.net The design of these studies often involves dietary manipulation, such as arginine-deficient or supplemented diets, to observe the resulting biochemical changes.

Rodent models are extensively used to study the metabolic consequences of altered L-arginine and orotic acid levels. Rats and mice are suitable for investigating nutrient metabolism, growth performance, and the underlying molecular mechanisms. nih.govmdpi.com

Studies in rats have demonstrated that dietary arginine levels directly impact orotic acid excretion. researchgate.net For instance, feeding rats a diet with excess lysine (B10760008), which competitively inhibits the enzyme arginase, leads to a significant increase in urinary orotic acid. researchgate.net This effect can be prevented by arginine supplementation, highlighting the crucial role of arginine in maintaining normal pyrimidine (B1678525) metabolism. researchgate.net Further research in rats using ¹H-NMR spectroscopy to analyze urine has shown that L-arginine supplementation significantly alters systemic metabolic processes, including energy and amino acid metabolism, as evidenced by changes in various urinary metabolites. nih.govmdpi.com

Mouse models have been instrumental in studying the physiological effects of L-arginine under various stress conditions. For example, in a mouse model of heat stroke, L-arginine administration was shown to rescue mice from heat-induced death by modulating levels of heat shock protein 70, inducible nitric oxide synthase (iNOS), and inflammatory cytokines. nih.gov The use of stable isotope infusion protocols in multicatheterized mice allows for detailed measurement of arginine metabolism at both the whole-body and individual organ levels, revealing differences based on strain and gender. nih.gov

To dissect specific metabolic pathways, researchers employ genetically modified animal models. These models involve the knockout or alteration of genes encoding key enzymes in arginine and pyrimidine metabolism.

One significant area of research involves models of urea (B33335) cycle disorders. A mouse model for mild ornithine transcarbamylase deficiency (OTCD), known as spf-j, displays baseline elevations in cerebral amino acids and has been crucial for studying cerebral pathophysiology related to urea cycle dysfunction. plos.org This model, unlike more severe OTCD models, has normal plasma ammonia (B1221849) and orotate at baseline but shows elevated plasma glutamine and lower citrulline and arginine, characteristic of mild OTCD. plos.org

Arginase deficiency (argininemia) is studied using ARG1-knockout mice. mdpi.com These models have been created by deleting specific exons of the ARG1 gene and are essential for understanding the pathophysiology of the disease, which is characterized by elevated arginine levels, neurotoxicity, and altered amino acid metabolism. mdpi.com The study of these mice has helped to clarify how a decrease in ornithine, a product of arginase activity, can impair the urea cycle and lead to an accumulation of orotic acid. mdpi.com

The table below summarizes some animal models used in the study of L-arginine and orotic acid metabolism.

| Animal Model | Genetic Modification | Key Research Focus | Relevant Findings |

| Rat | Dietary Manipulation (e.g., Lysine-rich, Arginine-supplemented) | Urea cycle function and pyrimidine biosynthesis | Excess lysine induces orotic aciduria, which is preventable with arginine supplementation. researchgate.net |

| Rat | L-arginine Supplementation | Systemic metabolic profiling | Arginine alters urinary metabolites related to energy, amino acid, and gut microbiota metabolism. mdpi.com |

| Mouse (spf-j) | Spontaneous mutation in Ornithine transcarbamylase (Otc) gene | Mild urea cycle disorder (OTCD) pathophysiology | Displays mild biochemical hallmarks of OTCD, suitable for studying cerebral amino acid perturbations. plos.org |

| Mouse (ARG1-KO) | Knockout of the Arginase-1 (ARG1) gene | Argininemia and hyperargininemia | Elucidates the neurotoxic effects of high arginine levels and the subsequent disruption of the urea cycle and pyrimidine synthesis. mdpi.com |

| Kitten | Dietary Arginine Manipulation | Arginine requirement and orotic aciduria | Orotic acid excretion is inversely related to the level of dietary arginine. nih.gov |

Systemic Distribution and Organ-Specific Accumulation Studies of L-Arginine and Orotate in vivo

In vivo studies in animal models have been critical for mapping the systemic distribution and organ-specific metabolism of L-arginine and its precursors. Endogenous synthesis of L-arginine in adult mammals occurs via an "intestinal-renal axis". nih.gov In this process, citrulline is synthesized from precursors like glutamine and proline in the enterocytes of the small intestine. nih.gov This gut-derived citrulline is then released into circulation and primarily taken up by the kidneys, which convert it into arginine. nih.gov The liver, despite being the site of the urea cycle, does not contribute to the net synthesis of arginine due to high levels of arginase activity, which rapidly hydrolyzes arginine to ornithine and urea. nih.gov

Multi-catheterization studies in mice using stable isotopes have confirmed that arginine metabolism involves a complex interplay between the gut, liver, and kidneys. nih.gov These studies show that under normal physiological conditions, as well as during pathological states like endotoxemia, there are significant differences in organ-specific arginine metabolism depending on the animal's strain and gender. nih.gov For example, during endotoxemia, liver arginine metabolism generally decreases. nih.gov

The distribution of orotic acid is closely linked to the function of the urea cycle and pyrimidine synthesis pathways. When the urea cycle's capacity is exceeded, the precursor carbamoyl (B1232498) phosphate (B84403) accumulates in liver mitochondria, diffuses into the cytosol, and enters the pyrimidine synthesis pathway, leading to increased production and excretion of orotic acid. tandfonline.comresearchgate.netnih.gov This phenomenon is observed in animal models of urea cycle disorders and in states of arginine deficiency. tandfonline.comnih.gov While specific organ accumulation data for orotate is less detailed, its primary site of synthesis under these conditions is the liver, and it is efficiently excreted via the kidneys. oup.com

Impact on Systemic Metabolic Biomarker Profiles in Research Animals

The administration or dietary manipulation of L-arginine and orotate components leads to significant and measurable changes in systemic metabolic biomarkers in research animals.

L-arginine is a critical intermediate in the urea cycle, the primary pathway for detoxifying ammonia by converting it into urea. mdpi.comnih.gov In animal models, arginine deficiency leads to a disruption of this cycle. Studies in puppies fed an arginine-free diet resulted in mild hyperammonemia (elevated blood ammonia) and decreased plasma urea levels. nih.gov Similarly, research in sika deer showed that dietary arginine supplementation led to a decreased concentration of ammonia in the blood, while urea and ornithine concentrations tended to increase, indicating a promotion of the urea cycle. frontiersin.org

In genetic models of urea cycle disorders, such as OTCD, the disruption is more pronounced. These models are characterized by hyperammonemia and alterations in plasma amino acids, including elevated glutamine and lower levels of citrulline and arginine. plos.org In argininemia models, the deficiency of arginase leads to a buildup of arginine and other nitrogenous metabolites, which can also trigger episodes of hyperammonemia. mdpi.com

The table below presents data from a study on sika deer, showing the effect of arginine supplementation on serum amino acids related to the urea cycle.

| Biomarker | Control Group | Low Arginine Group | High Arginine Group |

| Ammonia (μmol/L) | 100.37 | 90.11 | 82.52 |

| Urea (mmol/L) | 4.96 | 5.37 | 5.46 |

| Arginine (μmol/L) | 71.32 | 75.39 | 80.14 |

| Ornithine (μmol/L) | 35.84 | 45.92 | 53.66 |

| Citrulline (μmol/L) | 31.87 | 40.21 | 45.64 |

| Indicates a significant difference compared to the control group. Data adapted from a study on sika deer. frontiersin.org |

A key indicator of urea cycle disruption is orotic aciduria, the increased excretion of orotic acid, an intermediate in pyrimidine synthesis. researchgate.netnih.gov When the urea cycle is impaired, for instance by arginine deficiency, mitochondrial carbamoyl phosphate is shunted to the cytosol, driving de novo pyrimidine synthesis and leading to orotic acid overproduction. tandfonline.comresearchgate.net

This relationship has been clearly demonstrated in various animal models. In growing kittens, urinary orotic acid excretion was found to be inversely related to the level of dietary arginine; lower arginine intake led to significantly higher orotate excretion. nih.gov A diet with 0.83% arginine resulted in seven times more orotic acid excretion than a diet with 1.66% arginine. nih.gov Similarly, studies in rats have shown that arginine deficiency or metabolic conditions that functionally deplete arginine (like excess dietary lysine) result in pronounced orotic aciduria. researchgate.net This elevated excretion of orotic acid is often accompanied by a decrease in urinary urea, further indicating a shift away from the urea cycle. researchgate.net

The table below showcases the changes in urinary metabolites in rats supplemented with L-arginine, indicating its broad impact on metabolism, including pathways linked to pyrimidine precursors.

| Urinary Metabolite | Change with Arginine Supplementation | Metabolic Pathway Implication |

| Citrulline | Decreased | Urea Cycle / Arginine Metabolism mdpi.com |

| N-acetylglutamate | Decreased | Urea Cycle Activation mdpi.com |

| Creatine | Increased | Arginine Catabolism / Energy Metabolism mdpi.com |

| Creatinine | Increased | Muscle Mass / Energy Metabolism mdpi.com |

| Lactate | Decreased | Energy Metabolism (Glycolysis) mdpi.com |

| Data adapted from a metabolomics study in rats. mdpi.com |

Nitric Oxide Metabolites (e.g., Citrulline, Nitrite)

In non-human animal models, the components of L-Arginine Orotate—L-arginine and orotic acid—exert distinct and often opposing effects on the metabolism of nitric oxide (NO). Research has focused on measuring downstream products like L-citrulline, nitrite (B80452), and nitrate (B79036) (NOx) as indicators of NO synthesis.

L-arginine is the direct precursor for the synthesis of nitric oxide, a reaction catalyzed by nitric oxide synthase (NOS) enzymes that also produces L-citrulline. frontiersin.orgmdpi.com Consequently, the administration of L-arginine in animal models is often studied for its potential to increase NO production. In macrophages, L-arginine can be metabolized by inducible nitric oxide synthase (iNOS) to produce NO and citrulline. frontiersin.org This pathway is a cornerstone of the immune response. The citrulline produced can be recycled back to arginine to sustain NO synthesis, a process known as the citrulline-NO cycle. frontiersin.org However, the bioavailability of L-arginine can be limited by the enzyme arginase, which competes with NOS to hydrolyze L-arginine into ornithine and urea. frontiersin.orgresearchgate.net Studies using stable isotope methods in animal models of sepsis have shown that increased NO synthesis occurs, which is measured by tracking the conversion of labeled L-arginine to labeled products like citrulline or nitrite/nitrate. capes.gov.br In models of spinal cord injury, reduced local levels of nitrite, an indicator of NO production, were observed following treatment to deplete L-arginine, highlighting the substrate's direct role in NO synthesis. mdpi.com

Conversely, experimental induction of orotic aciduria in rat models has been shown to impair endothelial NO synthesis. oup.comnih.gov Studies have demonstrated that orotic acid inhibits NO production that is stimulated by insulin (B600854) or metformin (B114582) in endothelial cells. oup.comnih.gov This inhibition is linked to the impairment of signaling pathways (PI3K/Akt and AMPK/eNOS) that lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). oup.com In rats fed a diet containing orotic acid, researchers observed the development of hypertension and an inhibition of vasodilation, effects attributed to the reduced availability of NO. oup.comnih.gov This suggests that elevated levels of orotic acid can directly interfere with the enzymatic machinery responsible for NO production, leading to endothelial dysfunction.

The following table summarizes key findings from in vivo non-human animal model research on the effects of L-arginine and orotic acid on nitric oxide metabolites.

| Component | Animal Model | Key Findings on Nitric Oxide Metabolites | Reference |

| L-Arginine | Rat | In models of acute pancreatitis, administration of L-arginine led to elevated levels of nitric oxide. | researchgate.net |

| L-Arginine | Mouse | In a spinal cord injury model, depletion of L-arginine resulted in a significant reduction in local nitrite concentrations, confirming its role as a substrate for NO synthesis. | mdpi.com |

| L-Arginine | Pig | In a lung transplantation model, ex vivo lung perfusion resulted in reduced concentrations of nitric oxide metabolites (nitrate + nitrite) and L-citrulline in lung tissue. researchgate.net | researchgate.net |

| Orotic Acid | Rat | Experimental orotic aciduria, induced by a 1% orotic acid diet, led to impaired endothelial nitric oxide synthesis, contributing to hypertension. | oup.comnih.gov |

| Orotic Acid | Rat | In aortic rings from rats with orotic aciduria, the response of the eNOS pathway was compromised, leading to reduced NO production and impaired vasodilation. oup.com | oup.com |

Histopathological and Ultrastructural Investigations in Research Models

Histopathological investigations in non-human animal models reveal significant structural and cellular changes in various tissues in response to high concentrations of L-arginine or orotic acid.

L-arginine administration is widely used to induce experimental acute pancreatitis (AP) in rodents, providing a model to study the associated tissue damage. frontiersin.org In these models, high doses of L-arginine lead to severe pancreatic injury characterized by interstitial edema, infiltration of inflammatory cells (predominantly neutrophils), hemorrhage, and acinar cell necrosis. frontiersin.orgplos.org The damage to pancreatic acinar cells is a specific effect, with other pancreatic cell types often remaining unaffected. researchgate.net The severity of these histopathological changes is typically dose-dependent and peaks around 72 hours after administration. frontiersin.orgplos.org Beyond the pancreas, L-arginine-induced AP can also lead to injury in distant organs, such as the lungs, where histological examination reveals inflammatory cell infiltration, pulmonary edema, and hemorrhage of alveoli and interstitial tissue. plos.org

Orotic acid has been studied for its effects on liver histopathology, particularly in the context of carcinogenesis promotion. In rat models, orotic acid administration has been observed to promote the development of hepatic foci and nodules. nih.gov One proposed mechanism involves the differential mito-inhibition of hepatocytes; orotic acid appears to inhibit DNA synthesis and cell proliferation in normal hepatocytes while allowing initiated cells within foci to proliferate. nih.gov Histopathological examination of livers from rats treated with orotic acid after initiation with a carcinogen revealed that a subpopulation of hepatocyte foci/nodules was resistant to the mito-inhibitory effects of orotic acid, supporting this hypothesis. nih.gov Furthermore, studies in mouse models of urea cycle disorders, such as ornithine transcarbamylase (OTC) deficiency, show that reducing urinary orotic acid levels through therapeutic interventions can correlate with improvements in liver histopathology, such as reduced hepatic steatosis. biorxiv.orgcnr.it

The following table presents a summary of histopathological findings from research models investigating the effects of L-arginine and orotic acid.

| Component | Animal Model | Tissue Investigated | Key Histopathological and Ultrastructural Findings | Reference |

| L-Arginine | Mouse | Pancreas | Caused acute pancreatitis characterized by significant inflammatory cell infiltration, interstitial edema, and acinar cell necrosis. frontiersin.orgplos.org | frontiersin.orgplos.org |

| L-Arginine | Mouse | Lung | Induced lung injury secondary to pancreatitis, with evidence of inflammatory cell infiltration (neutrophils), pulmonary edema, and hemorrhage. plos.org | plos.org |

| L-Arginine | Rat | Pancreas | Administration induced histopathological changes including elevated myeloperoxidase (MPO) activity, indicating neutrophil infiltration, and observable tissue damage via H&E staining. frontiersin.org | frontiersin.org |

| Orotic Acid | Rat | Liver | Promoted the formation of hepatic foci/nodules. Inhibited DNA synthesis in normal hepatocytes but not in a subpopulation of hepatocytes within the nodules. nih.gov | nih.gov |

| Orotic Acid | Mouse | Liver | In a model of OTC deficiency, elevated orotic acid is a key biochemical hallmark; therapeutic reduction of orotic acid was associated with improved liver autophagy and reduced pathological markers. biorxiv.orgcnr.it | biorxiv.orgcnr.it |

Theoretical and Computational Approaches in L Arginine Orotate Research

Molecular Modeling and Docking Simulations of L-Arginine Orotate (B1227488) and its Components with Biomolecules

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of molecules and their binding interactions with biological targets. These methods are fundamental to understanding the potential mechanisms of action for compounds like L-Arginine Orotate by simulating their interactions with proteins, enzymes, and nucleic acids.